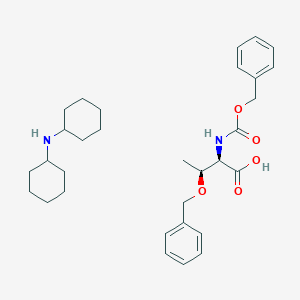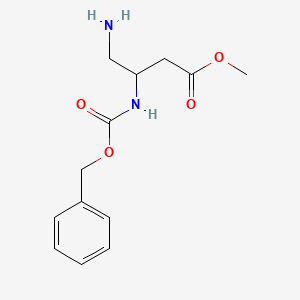
N-Me-His-Ome HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-L-histidine methyl ester hydrochloride, commonly referred to as N-Me-His-Ome HCl, is a derivative of the amino acid histidine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the histidine side chain and a methyl ester group at the carboxyl terminus. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-histidine methyl ester hydrochloride typically involves the methylation of histidine followed by esterification. The process can be summarized as follows:
Methylation of Histidine: Histidine is reacted with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide to form N-Methyl-L-histidine.
Esterification: The N-Methyl-L-histidine is then esterified using methanol and a catalyst such as sulfuric acid to form N-Methyl-L-histidine methyl ester.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the ester to form N-Methyl-L-histidine methyl ester hydrochloride.
Industrial Production Methods
Industrial production of N-Methyl-L-histidine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
化学反应分析
Types of Reactions
N-Methyl-L-histidine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring in the histidine side chain can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: N-Methyl-L-histidine alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Methyl-L-histidine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein structure and function, particularly in enzyme active sites.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for histamine-related drugs.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis
作用机制
The mechanism of action of N-Methyl-L-histidine methyl ester hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The imidazole ring can interact with metal ions and other biomolecules, influencing enzyme activity and protein function.
Pathways Involved: It can participate in histamine biosynthesis and other metabolic pathways related to amino acid metabolism.
相似化合物的比较
Similar Compounds
N-Methyl-L-histidine: Lacks the ester group, making it less soluble in organic solvents.
L-Histidine methyl ester hydrochloride: Lacks the methyl group on the nitrogen atom, affecting its reactivity and interaction with biomolecules.
Uniqueness
N-Methyl-L-histidine methyl ester hydrochloride is unique due to the presence of both the methyl group on the nitrogen atom and the methyl ester group. This dual modification enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .
属性
IUPAC Name |
methyl (2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-9-7(8(12)13-2)3-6-4-10-5-11-6;/h4-5,7,9H,3H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEMVRNBUHETIW-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CN=CN1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CN=CN1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718492 |
Source


|
| Record name | Methyl N-methyl-L-histidinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118384-75-1 |
Source


|
| Record name | Methyl N-methyl-L-histidinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612882.png)









